molecular formula C13H21ClOSi B8544721 Chloro(4-methoxyphenyl)di(propan-2-yl)silane CAS No. 347904-48-7

Chloro(4-methoxyphenyl)di(propan-2-yl)silane

Cat. No. B8544721
Key on ui cas rn: 347904-48-7
M. Wt: 256.84 g/mol
InChI Key: XHKPJCZFASQVMZ-UHFFFAOYSA-N
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Patent
US06797819B1

Procedure details

Diisopropyl(4-methoxyphenyl)silane (47.7 g, 214 mmol, 1.0 equiv.), was taken up in CH2Cl2 (700 mL). The solution was cooled to 0° C. and trichloroisocyanuric acid (16.6 g, 71.3 mmol, 0.33 equiv.) was carefully added in three equal portions, making sure that each portion has at least 7 min to react before the next is added (caution: adding trichloroisocyanuric acid too rapidly results in a rapid evolution of gas). The mixture was stirred at 0° C. for 40 min followed by warming to 23° C. with stirring. The solids were filtered under an inert atmosphere and the filtrate concentrated in vacuo to yield 54.8 g (98%) of a cloudy oil. The chlorosilane, which is unstable, was used immediately and without purification in the next step.
Name
Diisopropyl(4-methoxyphenyl)silane
Quantity
47.7 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
700 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([SiH:4]([CH:13]([CH3:15])[CH3:14])[C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)([CH3:3])[CH3:2].[Cl:16]N1C(=O)N(Cl)C(=O)N(Cl)C1=O.Cl[SiH3]>C(Cl)Cl>[Cl:16][Si:4]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)([CH:1]([CH3:3])[CH3:2])[CH:13]([CH3:15])[CH3:14]

Inputs

Step One
Name
Diisopropyl(4-methoxyphenyl)silane
Quantity
47.7 g
Type
reactant
Smiles
C(C)(C)[SiH](C1=CC=C(C=C1)OC)C(C)C
Step Two
Name
Quantity
16.6 g
Type
reactant
Smiles
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[SiH3]
Step Five
Name
Quantity
700 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
has at least 7 min
CUSTOM
Type
CUSTOM
Details
to react before the
ADDITION
Type
ADDITION
Details
next is added (caution
CUSTOM
Type
CUSTOM
Details
too rapidly results in a rapid evolution of gas)
TEMPERATURE
Type
TEMPERATURE
Details
by warming to 23° C.
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The solids were filtered under an inert atmosphere
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield 54.8 g (98%) of a cloudy oil
CUSTOM
Type
CUSTOM
Details
was used immediately and without purification in the next step

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
Cl[Si](C(C)C)(C(C)C)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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